

# Application Notes and Protocols: Dosimetry and Biodistribution of [225Ac]-FPI-1434

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry and biodistribution of [225Ac]-FPI-1434, a targeted alpha therapy currently under investigation for the treatment of solid tumors expressing the insulin-like growth factor type 1 receptor (IGF-1R). The information is compiled from publicly available data from preclinical studies and the first-in-human Phase I clinical trial (NCT03746431).

## Introduction to [225Ac]-FPI-1434

[225Ac]-FPI-1434 is a radioimmunoconjugate composed of a humanized monoclonal antibody (FPI-1175, formerly AVE1642) that targets IGF-1R, a proprietary bifunctional chelate, and the alpha-emitting radionuclide Actinium-225 (Ac-225).[1][2] Upon binding to the external domain of IGF-1R on cancer cells, the radioimmunoconjugate is internalized.[1] The subsequent decay of Ac-225 releases high-energy alpha particles, causing double-stranded DNA breaks and leading to tumor cell death.[1]

Targeted alpha therapies like [225Ac]-FPI-1434 hold promise for treating cancers resistant to other therapies due to the high linear energy transfer and short path length of alpha particles, which induce highly cytotoxic and localized damage to cancer cells while minimizing damage to surrounding healthy tissue.[2][3]

## **Quantitative Biodistribution and Dosimetry Data**



### Methodological & Application

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Patient-specific dosimetry is a critical component of the clinical evaluation of [225Ac]-FPI-1434, used for treatment planning to ensure that the administered activity does not exceed the radiation absorbed dose limits for critical organs.[4] An indium-111 imaging analog, [111In]-FPI-1547, which uses the same antibody and chelate, is employed for patient selection and to predict the dosimetry of the therapeutic agent.[1][5][4]

The following table summarizes the estimated mean radiation absorbed doses to various organs from the first-in-human Phase I study (N=13). A relative biologic effectiveness (RBE) value of 3.4 for alpha emitters was applied to calculate the equivalent dose in mGy-Eq/MBq.[4]



Target Organ	Mean (mGy- Eq/MBq)	Minimum (mGy-Eq/MBq)	Maximum (mGy-Eq/MBq)	Standard Deviation (mGy-Eq/MBq)
Critical Organs				
Kidneys	988	615	1,820	305
Liver	934	556	1,660	319
Lungs	626	328	910	175
Red Marrow	807	398	1,450	303
Spleen	3,668	1,740	9,060	1881
Other Organs				
Adrenals	78	56	102	14
Brain	94	56	169	34
Esophagus	75	54	99	14
Eyes	74	53	98	14
Gallbladder Wall	77	55	100	14
Heart Wall	1,190	690	2,040	392
Left colon	81	59	104	14
Small Intestine	75	54	99	14
Stomach Wall	76	54	99	14
Right colon	78	57	102	14
Rectum	81	59	104	14
Pancreas	76	54	99	14
Salivary Glands	1,520	900	2,370	452
Osteogenic Cells	1,280	922	1,860	227
Thymus	75	54	99	14



Thyroid	693	315	1,510	347
Urinary Bladder Wall	76	55	99	14
Total Body	140	111	167	16

Data sourced from a presentation of the FPX-01-01 study.[4]

## **Experimental Protocols**

# Protocol 1: Patient Screening and Dosimetry Estimation for [225Ac]-FPI-1434 Therapy

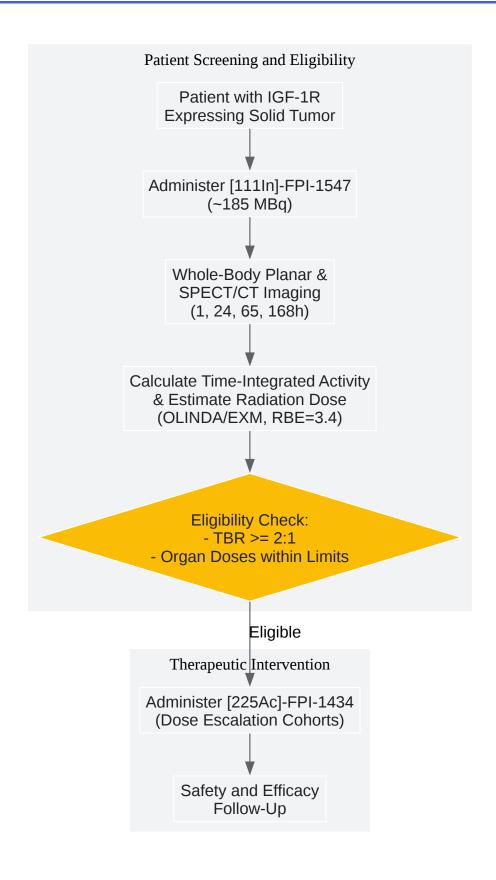
This protocol outlines the methodology used in the Phase I clinical trial (NCT03746431) for patient selection and individualized dosimetry assessment prior to the administration of [225Ac]-FPI-1434.

- 1. Patient Eligibility:
- Patients with advanced solid tumors expressing IGF-1R.[6]
- Confirmation of IGF-1R expression is performed via imaging.[6]
- Adequate organ function and performance status (ECOG 0-1).[5]
- 2. Administration of Imaging Analog:
- Patients receive an intravenous injection of approximately 185 MBq (~5 mCi) of [111In]-FPI-1547.[4][7]
- 3. Imaging Schedule:
- Whole-body planar scintigraphy and SPECT/CT imaging are performed at multiple time points post-injection to assess the biodistribution and clearance of the radiotracer.[8]
- Typical imaging time points are approximately 1 hour, 24 hours, 65 hours, and 168 hours post-injection.[4]



- 4. Image Analysis and Dosimetry Calculation:
- Regions of interest (ROIs) are drawn on the images to determine the time-integrated activity in tumors and normal organs.
- The time-integrated activity data from [111In]-FPI-1547 is converted to values for [225Ac]-FPI-1434.[4]
- Radiation absorbed dose estimates are calculated using software such as OLINDA/EXM (versions 2.1-2.2).[1]
- An RBE of 3.4 is applied to all calculations for alpha emitters to determine the equivalent dose.[4]
- 5. Eligibility for Therapy:
- Patients are eligible to receive [225Ac]-FPI-1434 if they have a tumor-to-background ratio (TBR) of ≥2:1 relative to skeletal muscle.[6]
- The estimated radiation doses to critical organs must be within protocol-specified limits (e.g., kidneys <18 Gy, liver <31 Gy, lungs <16.5 Gy).[1][4]</li>
- 6. Therapeutic Administration:
- Eligible patients receive a single intravenous injection of [225Ac]-FPI-1434.
- Dose-escalation cohorts in the Phase I trial have included 10, 20, and 40 kBq/kg body weight.[1][4]





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Clinical trial workflow for patient screening and therapy.



# Protocol 2: Radiolabeling of FPI-1175 Antibody with Actinium-225 (General Procedure)

While the specific details of the proprietary bifunctional chelate used in FPI-1434 are not public, this protocol describes a general and efficient one-step method for radiolabeling monoclonal antibodies with 225Ac using a DOTA-based chelator. This method has been shown to be effective for producing stable radioimmunoconjugates.[9][10]

#### 1. Materials:

- FPI-1175 (or other monoclonal antibody) conjugated with a DOTA-based chelator (e.g., p-SCN-Bn-DOTA).
- [225Ac]AcCl3 solution.
- 0.2 M Sodium Acetate (NaOAc) buffer, pH 5.0.
- PD-10 size exclusion chromatography column.
- 0.1 M EDTA solution.
- Radio-TLC system.
- 2. Radiolabeling Procedure:
- Adjust the pH of the [225Ac]AcCl3 solution to approximately 4.5 using the 0.2 M NaOAc buffer.[11]
- Add the DOTA-conjugated antibody to the buffered 225Ac solution. The molar ratio of antibody to 225Ac can be optimized to achieve high radiochemical yield.[11]
- Incubate the reaction mixture at 37°C for 2 hours or at 4°C for 24 hours.[11]
- 3. Purification:
- Purify the resulting [225Ac]Ac-DOTA-antibody conjugate using a PD-10 column to remove unbound 225Ac.



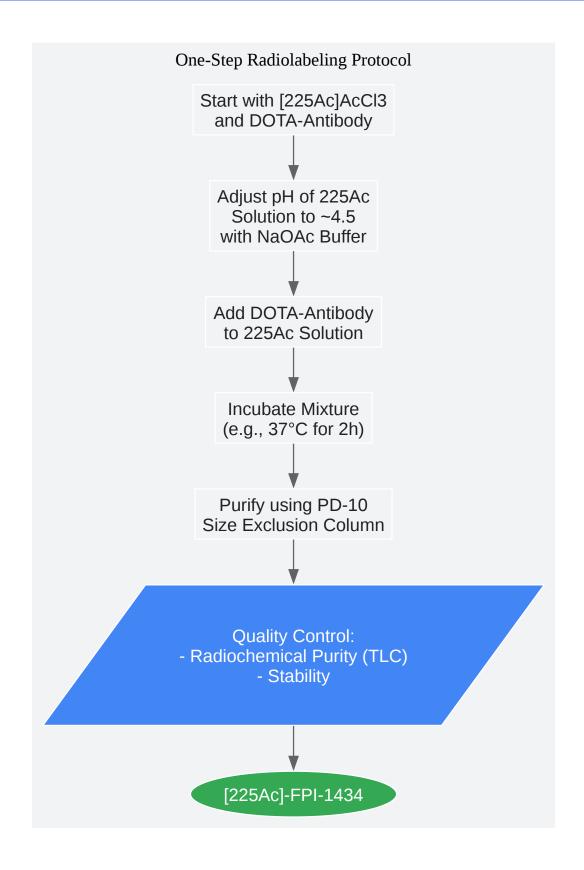




4. Quality Control:

• Determine the radiochemical yield (RCY) and radiochemical purity of the final product using radio-TLC with a mobile phase of 0.1 M EDTA.[11]





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General workflow for one-step 225Ac radiolabeling.

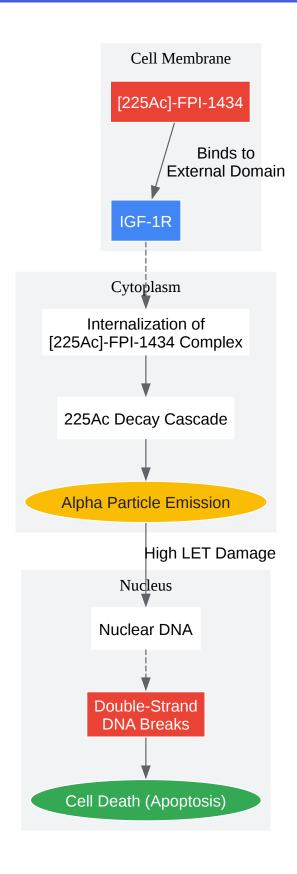


# Mechanism of Action: IGF-1R Signaling and Targeted Alpha Therapy

The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase that is overexpressed in a variety of solid tumors, including lung, colorectal, prostate, breast, and ovarian cancers.[2][5][3] Its activation plays a crucial role in cancer cell proliferation, survival, migration, and resistance to treatment.[3][12]

[225Ac]-FPI-1434 leverages the overexpression of IGF-1R to selectively deliver a potent alphaparticle payload to cancer cells.[7]





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Mechanism of action of [225Ac]-FPI-1434.



### Conclusion

The dosimetry and biodistribution studies of [225Ac]-FPI-1434 demonstrate a manageable safety profile and provide a basis for patient-specific treatment planning.[1][6] The use of an imaging analog allows for the prospective estimation of radiation doses to critical organs, ensuring that the therapeutic administration remains within safe limits.[4] The targeted delivery of Actinium-225 to IGF-1R expressing tumors represents a promising strategy in the development of next-generation radiopharmaceuticals for oncology.[2] Further research and ongoing clinical trials will continue to refine the therapeutic window and explore the full potential of this targeted alpha therapy.[13]

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